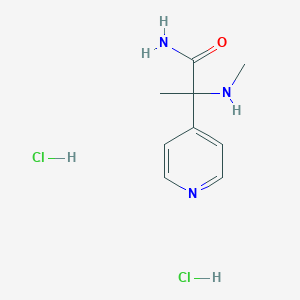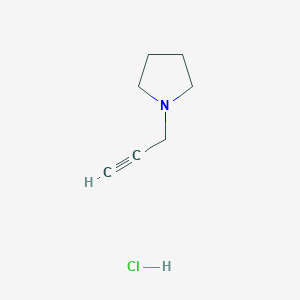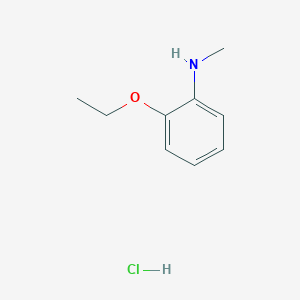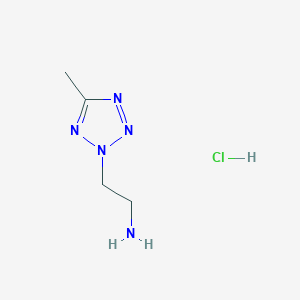
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene
Vue d'ensemble
Description
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, and iodo groups
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method involves the use of metal-mediated difluoromethylation reactions. For instance, the difluoromethylation of C(sp^2)–H bonds has been achieved through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups onto the benzene ring.
Common reagents used in these reactions include palladium catalysts, bases such as KOAc, and difluoromethylation reagents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a valuable building block for the synthesis of biologically active molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Chemical Biology: It can serve as a probe for studying biological processes, particularly those involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene depends on its specific application. In pharmaceuticals, the difluoromethoxy group can influence the compound’s interaction with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved drug efficacy .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene can be compared to other fluorinated benzene derivatives, such as:
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene: Similar structure but with different substitution pattern.
Difluoromethyl phenyl sulfide: Contains a difluoromethyl group instead of difluoromethoxy, leading to different chemical properties.
Difluoromethoxylated ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSFJOKPIOUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1431708.png)
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)








![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)
![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
